Z-335 Exhibits Higher Efficacy and Noncompetitive Antagonism vs. SQ29548 in Vascular Tissue
Z-335 inhibits U46619-induced vasoconstriction of rabbit aorta with higher efficacy than the common TP antagonist SQ29548. Its pA2 value was significantly higher in aortic vasoconstriction (7.92) compared to its effect on platelet shape change (7.19), indicating functional tissue selectivity. Crucially, Z-335 acts as a noncompetitive antagonist of U46619-induced platelet aggregation, while SQ29548 acts competitively [1].
| Evidence Dimension | Inhibition of U46619-induced platelet aggregation (mechanism) and aortic vasoconstriction (efficacy) |
|---|---|
| Target Compound Data | Noncompetitive antagonism; pA2 of 7.92 in rabbit aorta. |
| Comparator Or Baseline | SQ29548: Competitive antagonism; lower efficacy in aorta. |
| Quantified Difference | Different mechanism of action (noncompetitive vs. competitive) and ~0.7 log unit higher pA2 in vascular tissue. |
| Conditions | Rabbit platelet aggregation assay and isolated aortic ring preparation; U46619 used as agonist. |
Why This Matters
The noncompetitive mechanism and higher vascular efficacy suggest Z-335 may provide more sustained blockade in tissues with high local TXA2 concentrations, a potential advantage for studies on vasospasm or vascular remodeling where competitive antagonists might be less effective.
- [1] Yoshida M, Sato R, Kato H, Kawabata Y, Yoshida Y, Kanamaru M. Distinct effects of z-335, a new thromboxane A2 receptor antagonist, on rabbit platelets and aortic smooth muscle. Pharmacology. 2007;79(3):165-72. View Source
